molecular formula C14H17NO4 B285750 butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No. B285750
M. Wt: 263.29 g/mol
InChI Key: IRHGBUIZKJMYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known as BMOBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMOBA is a derivative of the benzoxazole family and has been synthesized using various methods.

Scientific Research Applications

Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is not fully understood. However, studies have suggested that butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate may exert its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exhibits low toxicity and does not cause any significant adverse effects on biochemical and physiological parameters in animal models. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have a low inhibitory effect on human liver microsomal cytochrome P450 enzymes, which suggests a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has several advantages for lab experiments, including its high solubility in water and organic solvents, low toxicity, and ease of synthesis. However, butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate's low stability under acidic and basic conditions and its limited availability are some of the limitations for its use in lab experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate and its potential applications in various fields. Some of the future directions for butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate include investigating its potential as a fluorescent probe for detecting metal ions, studying its effects on different types of cancer cells, and exploring its potential use in photodynamic therapy.
Conclusion:
In conclusion, butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a promising chemical compound that has potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and high solubility make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.

Synthesis Methods

Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be synthesized through various methods, including the reaction of 2-aminophenol with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate using these methods ranges from 50% to 80%.

properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

butyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate

InChI

InChI=1S/C14H17NO4/c1-3-4-7-18-13(16)9-15-11-8-10(2)5-6-12(11)19-14(15)17/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

IRHGBUIZKJMYES-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O

Canonical SMILES

CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.